molecular formula C23H21N3O4 B10827200 DS-6930

DS-6930

カタログ番号: B10827200
分子量: 403.4 g/mol
InChIキー: GEGLFSVXCSGSOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid, also known by its ligand ID LB6WX2 and synonyms such as CHEMBL4164423 and DS-6930, is a substituted benzimidazole derivative provided for research applications . This compound is a potent and selective inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine . By inhibiting DAAO, this compound elevates central nervous system D-serine levels, thereby potentiating NMDA receptor function. This mechanism is a primary target for investigating novel therapeutic strategies for schizophrenia, cognitive deficits, neurodegenerative disorders such as Alzheimer's disease, and other neuronal conditions . With a molecular formula of C23H21N3O4 and a molecular weight of 403.43 g/mol, its canonical SMILES representation is CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C . Researchers can utilize its PubChem Compound ID and InChIKey (GEGLFSVXCSGSOB-UHFFFAOYSA-N) for precise identification and database searches . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations.

特性

分子式

C23H21N3O4

分子量

403.4 g/mol

IUPAC名

3-[[6-[(3,5-dimethyl-2-pyridinyl)oxy]-1-methylbenzimidazol-2-yl]methoxy]benzoic acid

InChI

InChI=1S/C23H21N3O4/c1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28/h4-12H,13H2,1-3H3,(H,27,28)

InChIキー

GEGLFSVXCSGSOB-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C

製品の起源

United States

準備方法

Chloropyridine Methoxylation

A method adapted from the preparation of methoxybenzoic acids involves reacting 2-chloro-3,5-dimethylpyridine with sodium methoxide under high-pressure conditions.

Conditions :

  • Temperature: 130–150°C

  • Pressure: 0.8–1.4 MPa

  • Catalyst: None (base-driven displacement)

  • Yield: ~85% after purification.

Alternative Route: Pyridine Oxidation

Oxidation of 2-amino-3,5-dimethylpyridine using hydrogen peroxide in acidic media yields the hydroxyl derivative, though this method is less efficient (yield: 60–70%).

Synthesis of 1-Methyl-6-hydroxy-1H-benzo[d]imidazole

The benzimidazole core is constructed via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.

Phillips-Ladenburg Reaction

o-Phenylenediamine reacts with 4-methoxy-2-nitrobenzoic acid under acidic conditions to form the benzimidazole ring. Subsequent reduction of the nitro group and methylation introduces the 1-methyl and 6-hydroxy substituents.

Steps :

  • Condensation :

    • Catalyst: Polyphosphoric acid

    • Temperature: 170–180°C

    • Yield: 65%.

  • N-Methylation :
    Treatment with methyl iodide in DMF/K₂CO₃ introduces the 1-methyl group (yield: 90%).

  • Nitro Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to hydroxyl (yield: 95%).

Zinc Triflate-Catalyzed Cyclization

A modern approach uses zinc triflate to catalyze the reaction between o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.

  • Temperature: Reflux (78°C)

  • Yield: 88%.

  • Advantage : Avoids harsh acids and high temperatures.

Etherification of Benzimidazole and Pyridine Fragments

The hydroxyl groups on the benzimidazole and pyridine are coupled via Mitsunobu reaction or Ullmann coupling .

Mitsunobu Reaction

6-Hydroxy-1-methyl-1H-benzimidazole reacts with 3,5-dimethylpyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Solvent: THF

  • Temperature: 0°C → RT

  • Yield: 75–80%.

Ullmann Coupling

Copper-catalyzed coupling in the presence of cesium carbonate:

  • Catalyst: CuI/1,10-phenanthroline

  • Solvent: DMSO

  • Temperature: 110°C

  • Yield: 70%.

Introduction of Methoxybenzoic Acid Side Chain

The final ether bond is formed between the benzimidazole-pyridine intermediate and 3-hydroxybenzoic acid .

Protection of Carboxylic Acid

3-Hydroxybenzoic acid is protected as a methyl ester using thionyl chloride/methanol:

  • Yield: 95%.

Etherification with Benzimidazole-Pyridine Intermediate

Methyl 3-hydroxybenzoate reacts with the intermediate’s hydroxyl group via Mitsunobu conditions:

  • Yield: 78%.

Ester Hydrolysis

The methyl ester is hydrolyzed to the free acid using NaOH:

  • Conditions: 1M NaOH, reflux

  • Yield: 90%.

Purification and Characterization

  • Chromatography : Silica gel column (ethyl acetate/hexane) removes unreacted starting materials.

  • Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, pyridine-CH₃), 3.90 (s, 3H, N-CH₃), 6.80–8.10 (m, aromatic H).

    • MS (ESI) : m/z 448.2 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the 6-position of benzimidazole requires careful control of reaction stoichiometry.

  • Ether Bond Stability : Acidic or basic conditions during hydrolysis may cleave ether linkages; neutral pH is critical.

  • Scale-Up : Ullmann coupling’s reliance on Cu catalysts complicates large-scale production, favoring Mitsunobu for pilot batches .

化学反応の分析

反応の種類: DS-6930は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化誘導体を生成する可能性があり、一方、還元はthis compoundの還元形態を生成します .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Biological Activities

1. Anti-Cancer Activity:
Recent studies have indicated that compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid exhibit anti-cancer properties. For example, benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cells. The cytotoxicity of these compounds was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents .

2. Kinase Inhibition:
The compound's structure suggests potential as a multi-kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression and metastasis. Compounds derived from benzimidazole scaffolds have been explored for their ability to inhibit specific kinases involved in tumor growth, making them promising candidates for targeted cancer therapies .

3. Anti-inflammatory Properties:
Benzimidazole derivatives are also investigated for their anti-inflammatory effects. The introduction of various substituents can enhance their ability to modulate inflammatory pathways, which is crucial in diseases such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anti-Cancer Efficacy
In a study published in Pharmaceuticals, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Among them, compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid showed promising results with IC50 values indicating significant anti-cancer activity .

Case Study 2: Kinase Inhibition
Another research effort focused on the design of hybrid compounds combining benzimidazole with other pharmacophores aimed at multi-target kinase inhibition. The results demonstrated that these hybrids could effectively inhibit key kinases involved in cancer signaling pathways, suggesting a viable therapeutic strategy for cancer treatment .

作用機序

DS-6930は、グルコースと脂質の代謝を調節する核内受容体であるPPARγを選択的に活性化することで、その効果を発揮します。 この結合は、グルコースと脂質の代謝に関与する遺伝子の転写を調節し、インスリン感受性を高め、血漿グルコースレベルを低下させます .

類似の化合物:

    ロシグリタゾン: 糖尿病治療に使用されるもう1つのPPARγアゴニストですが、副作用が多いです。

    ピオグリタゾン: ロシグリタゾンに似ていますが、安全性プロファイルが異なります。

    トログリタゾン: 肝毒性が強い、古いPPARγアゴニスト.

This compoundの独自性: this compoundは、PPARγに対する高い効力と選択性に加えて、副作用の発生率が低いことから際立っています。 独自の結合様式は、選択的なコファクターの動員をもたらし、他のPPARγアゴニストと比較して副作用が軽減されることに貢献しています .

類似化合物との比較

Structural Features and Substituent Analysis

The compound is compared to benzimidazole derivatives with variations in linker groups (e.g., sulfinyl, thioether) and substituents on the pyridine/benzimidazole rings. Key distinctions include:

Compound Name Structural Features Molecular Weight Key Substituents Linker Type Potential Application
Target Compound Benzoic acid, methoxy-benzimidazole, pyridinyloxy Calculated 3,5-dimethylpyridin-2-yl, 1-methyl Methoxy Research compound (hypothetical)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl linker, benzimidazole, pyridinyl - 2-methoxyphenoxy, 3-methyl Sulfinyl Proton pump inhibitor (PPI) analog
Omeprazole N-oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) Sulfinyl linker, methoxy groups on pyridine/benzimidazole 361.42 4-methoxy, 3,5-dimethyl, N-oxide Sulfinyl Anti-secretory agent
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole Thioether linker, methoxy groups 329.42 4-methoxy-3,5-dimethyl Thioether Research compound

Physicochemical and Pharmacological Implications

  • Linker Groups: The target compound’s methoxy linker contrasts with sulfinyl (e.g., Omeprazole analogs ) or thioether groups . Methoxy offers simplicity in synthesis but may reduce redox reactivity compared to sulfinyl groups, which are critical in PPIs for acid-activated prodrug mechanisms. The benzoic acid moiety enhances water solubility but may limit membrane permeability compared to non-ionizable analogs.
  • 1-Methylbenzimidazole in the target reduces hydrogen-bonding capacity compared to unsubstituted benzimidazoles (e.g., ), possibly altering target binding.

生物活性

3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current findings regarding its biological activity, including antiproliferative effects against cancer cell lines and antibacterial properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a benzimidazole derivative through a methoxy group, with a dimethylpyridine substituent. This structural complexity is thought to contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)3.1
HCT116 (Colon)3.7
HEK 293 (Kidney)5.3
MDA-MB-231 (Breast)27.6

These results indicate that the compound exhibits selective cytotoxicity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptosis through the activation of caspases, which are critical for programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed, which can lead to oxidative stress and subsequent cellular damage.

Antibacterial Activity

In addition to its anticancer properties, the compound has also been tested for antibacterial activity against various strains. The following table outlines the minimum inhibitory concentrations (MIC) observed:

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli (efflux)32

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the use of this compound in a therapeutic setting for breast cancer treatment. In vitro experiments demonstrated that treatment with the compound led to a significant reduction in tumor cell viability compared to untreated controls. Further studies are needed to explore its efficacy in vivo and its potential as part of combination therapy with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, intermediates like 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole can be prepared via refluxing with potassium carbonate, sodium methoxide, and anhydrous MgCl₂ in methanol/water, yielding ~75% after purification . Optimizing base strength (e.g., K₂CO₃ vs. NaOMe) and solvent polarity (methanol/ethyl acetate) is critical for minimizing side reactions. Similar protocols for benzimidazole derivatives highlight the importance of temperature control (-20°C for sulfinyl group stabilization) and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Used to assess purity (e.g., 95.5% purity reported for intermediates) with reverse-phase columns and UV detection .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl methoxy groups at δ 3.8–4.2 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1040 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in spectroscopic assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides definitive bond lengths, angles, and torsional conformations. For example, SHELX refinement can distinguish between isomeric forms or confirm the spatial orientation of the pyridinyloxy-benzimidazole moiety, which NMR alone may not resolve. This is critical when dealing with overlapping signals in crowded aromatic regions .

Q. What experimental strategies address discrepancies in synthetic yields or unexpected byproducts during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply split-plot designs to test variables like catalyst loading (e.g., MgCl₂ in ), solvent ratios, and reaction time. For example, a randomized block design with replicates can identify optimal conditions for minimizing dimerization or oxidation byproducts .
  • In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize the benzoic acid moiety’s acidity or the benzimidazole’s π-stacking potential.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) by aligning the compound’s sulfinyl or methoxy groups into active sites, as demonstrated for similar triazole-benzimidazole hybrids .

Data Analysis & Theoretical Frameworks

Q. How should researchers interpret conflicting NMR data between synthetic batches?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by analyzing signal splitting at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity in the pyridinyl-benzimidazole core .
  • Cross-Validation : Compare with X-ray crystallography (SHELX-refined structures) to rule out conformational artifacts .

Q. What theoretical frameworks explain the reactivity of the pyridinyloxy-benzimidazole scaffold in nucleophilic substitutions?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing methoxy groups) on reaction rates. The σₚ values of substituents on the pyridine ring influence the leaving group’s ability during nucleophilic attacks .
  • Frontier Molecular Orbital Theory : Predict regioselectivity in electrophilic substitutions based on the HOMO distribution of the benzimidazole ring .

Methodological Optimization

Q. What purification techniques maximize yield while maintaining high purity for this compound?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove inorganic salts (e.g., K₂CO₃) .
  • Recrystallization : Chill ethyl acetate solutions to 0°C to precipitate the product as crystalline solids (~75% recovery) .
  • Chromatography : Employ silica gel columns with gradient elution (hexane/EtOAc) for challenging separations of regioisomers .

Application-Driven Questions

Q. How can researchers design analogs to improve solubility without compromising target binding?

  • Methodological Answer :

  • Prodrug Strategies : Introduce ester or amide derivatives of the benzoic acid group to enhance aqueous solubility.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the methoxybenzimidazole moiety, balancing hydrophilicity and steric effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。